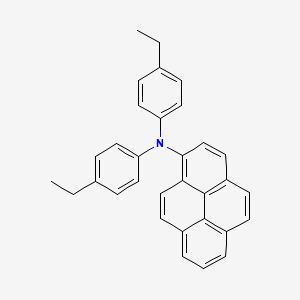
N,N-Bis(4-ethylphenyl)pyren-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(4-ethylphenyl)pyren-1-amine: is an organic compound with the molecular formula C₃₂H₂₇N. This compound is characterized by the presence of a pyrene core substituted with two 4-ethylphenyl groups at the nitrogen atom. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, making derivatives like this compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-ethylphenyl)pyren-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyrene and 4-ethylphenylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as toluene or dichloromethane. A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Procedure: Pyrene is first nitrated to form 1-nitropyrene. This intermediate is then reduced to 1-aminopyrene. Finally, 1-aminopyrene undergoes a nucleophilic substitution reaction with 4-ethylphenylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing continuous flow techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(4-ethylphenyl)pyren-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives with altered electronic properties.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrene core or the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrenequinones, while substitution reactions can produce a variety of functionalized pyrene derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(4-ethylphenyl)pyren-1-amine has several applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: The compound can be employed in bioimaging to visualize cellular structures and processes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism by which N,N-Bis(4-ethylphenyl)pyren-1-amine exerts its effects is primarily related to its ability to interact with light. The compound absorbs light and re-emits it as fluorescence, which can be harnessed for imaging and sensing applications. At the molecular level, the pyrene core interacts with various biological and chemical targets, facilitating its use in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diphenylpyren-1-amine: Similar structure but lacks the ethyl groups on the phenyl rings.
N,N-Bis(4-methylphenyl)pyren-1-amine: Similar structure with methyl groups instead of ethyl groups.
N,N-Bis(4-tert-butylphenyl)pyren-1-amine: Contains tert-butyl groups on the phenyl rings.
Uniqueness
N,N-Bis(4-ethylphenyl)pyren-1-amine is unique due to the presence of ethyl groups, which can influence its electronic properties and solubility. These modifications can enhance its performance in specific applications, such as in OLEDs or as a fluorescent probe.
Eigenschaften
CAS-Nummer |
139905-72-9 |
|---|---|
Molekularformel |
C32H27N |
Molekulargewicht |
425.6 g/mol |
IUPAC-Name |
N,N-bis(4-ethylphenyl)pyren-1-amine |
InChI |
InChI=1S/C32H27N/c1-3-22-8-16-27(17-9-22)33(28-18-10-23(4-2)11-19-28)30-21-15-26-13-12-24-6-5-7-25-14-20-29(30)32(26)31(24)25/h5-21H,3-4H2,1-2H3 |
InChI-Schlüssel |
AMFGZGYIKHWLQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


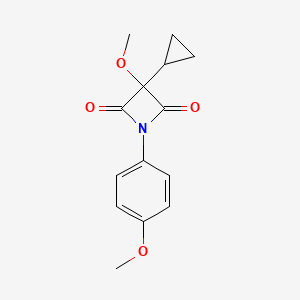
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
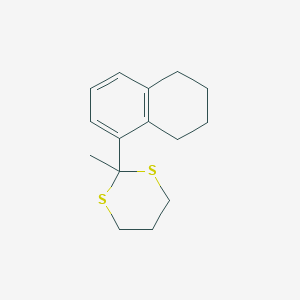
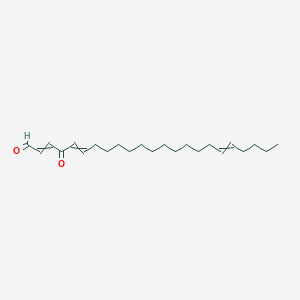
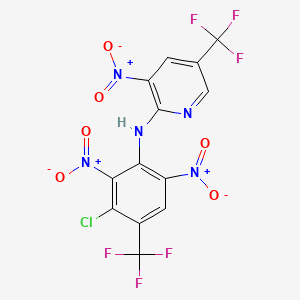
![Silane, trimethyl[3-[tris(1-methylethyl)silyl]-1-propynyl]-](/img/structure/B14281078.png)

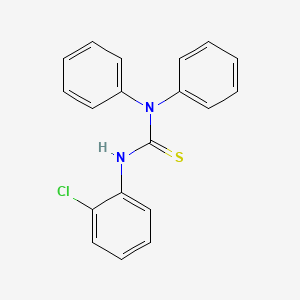
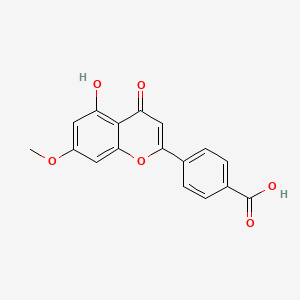
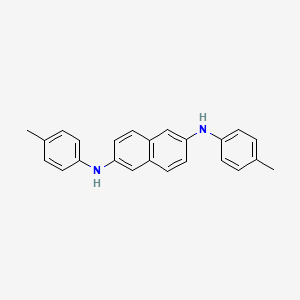
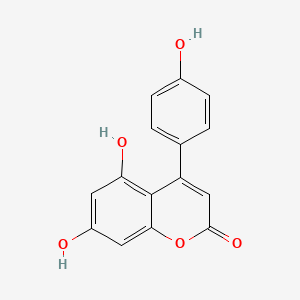
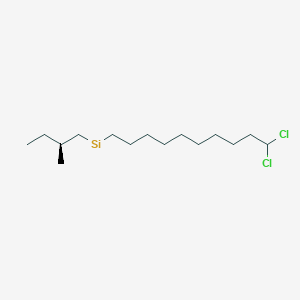
![2-Acetamido-N-benzyl-2-[(methoxymethyl)amino]acetamide](/img/structure/B14281128.png)

